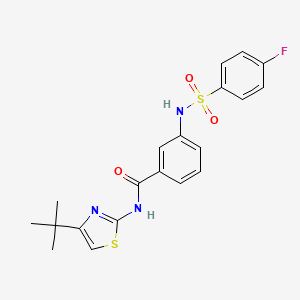![molecular formula C17H15N3OS2 B6519552 3-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896365-07-4](/img/structure/B6519552.png)
3-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (ESTB) is a novel compound with potential applications in pharmaceutical and biomedical research. It is a derivative of 4-pyridin-2-yl-1,3-thiazol-2-ylbenzamide (PTB), a compound that has been studied extensively for its anti-inflammatory, anti-cancer, and anti-microbial properties. ESTB has a similar structure to PTB, but with an additional ethylsulfanyl group attached to the nitrogen atom, which may confer additional biological activity.
科学研究应用
3-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has a wide range of potential applications in scientific research. It has been studied for its anti-inflammatory and anti-cancer properties, as well as its ability to inhibit bacterial growth. In addition, this compound has been studied for its ability to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in inflammation and other physiological processes.
作用机制
The exact mechanism of action of 3-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is not yet fully understood. However, it is thought to act as an inhibitor of cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS) enzymes, which are involved in inflammation and other physiological processes. In addition, this compound has been shown to modulate the activity of various transcription factors, including NF-κB, AP-1, and STAT3, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various cell and animal models. In cell culture studies, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In animal models, this compound has been shown to reduce inflammation and improve wound healing. In addition, this compound has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in inflammation and other physiological processes.
实验室实验的优点和局限性
3-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications in scientific research. In addition, this compound is relatively stable and can be stored for extended periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, it is not water-soluble, so it must be dissolved in a suitable solvent before use. In addition, this compound can be toxic in high concentrations, so it must be handled with care.
未来方向
There are many potential future directions for research on 3-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide. For example, further studies are needed to better understand the mechanism of action of this compound and to determine its potential therapeutic applications. In addition, more research is needed to explore the potential side effects of this compound and to identify any potential drug-drug interactions. Finally, further studies are needed to explore the potential of this compound as a diagnostic tool, as well as its potential uses in drug delivery.
合成方法
3-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can be synthesized by a two-step process, beginning with the reaction of 4-pyridin-2-yl-1,3-thiazol-2-ylbenzamide (PTB) with ethylsulfanyl chloride. The reaction of PTB and ethylsulfanyl chloride yields an intermediate product, 4-pyridin-2-yl-1,3-thiazol-2-ylbenzamide ethylsulfanyl chloride (PTB-ESCl), which is then reacted with an amine to form this compound. The reaction of PTB with ethylsulfanyl chloride is a nucleophilic substitution reaction, while the reaction of PTB-ESCl with an amine is an elimination reaction.
属性
IUPAC Name |
3-ethylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-2-22-13-7-5-6-12(10-13)16(21)20-17-19-15(11-23-17)14-8-3-4-9-18-14/h3-11H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXRTEQSACWGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6519473.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519474.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519475.png)
![3-[(4-fluorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519477.png)
![2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519481.png)
![3-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519484.png)
![3-(methylsulfanyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519489.png)
![3-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519505.png)
![3-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519521.png)
![4-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519527.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B6519537.png)

![2-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519550.png)
![2-(ethanesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519551.png)